(3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid
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Overview
Description
(3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid is an organic compound with a complex structure that includes a benzyl group attached to an octahydro-1H-isoindole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as benzylamine and cyclohexanone.
Cyclization: The initial step involves the cyclization of benzylamine with cyclohexanone under acidic conditions to form the isoindole ring system.
Hydrogenation: The resulting intermediate is then subjected to catalytic hydrogenation to reduce the double bonds and form the octahydro-1H-isoindole structure.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide in the presence of a base to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the cyclization and hydrogenation steps to ensure precise control over reaction conditions.
Continuous Flow Systems: Implementing continuous flow systems for the carboxylation step to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies investigating the biological activity of isoindole derivatives.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in the central nervous system, modulating their activity.
Pathways Involved: It influences neurotransmitter pathways, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
Comparison with Similar Compounds
Similar Compounds
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid: A structurally similar compound used in the synthesis of pharmaceuticals.
(2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate: Another related compound with similar applications in medicinal chemistry.
Uniqueness
(3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Properties
IUPAC Name |
(3aS,7aS)-2-benzyl-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15(19)16-9-5-4-8-14(16)11-17(12-16)10-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,19)/t14-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQSVBQTEURCPD-GDBMZVCRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]2(CN(C[C@H]2C1)CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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